molecular formula C15H27NO B8537457 2,2,6,6-Tetramethyl-1-(prop-2-en-1-yl)-4-[(prop-2-en-1-yl)oxy]piperidine CAS No. 43224-72-2

2,2,6,6-Tetramethyl-1-(prop-2-en-1-yl)-4-[(prop-2-en-1-yl)oxy]piperidine

Cat. No. B8537457
CAS RN: 43224-72-2
M. Wt: 237.38 g/mol
InChI Key: AVFYJRUCTNQIEM-UHFFFAOYSA-N
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Patent
US04898946

Procedure details

4-allyloxy-2,2,6,6-tetramethyl-piperidine (150 g, 0.76 mol), di-allyl carbonate (115 g, 0.8 mol) and PdCl2 (1.35 g, 1.6 mmol) are charged under nitrogen atmosphere into a 3-necked 500 ml-flask equipped with a thermometer and a reflux condenser. The solution is heated under stirring to 110° C. for 24 hours. Gas-chromatographic analysis of the reaction mixture then shows that the reaction produced the desired 1-allyl-4-allyloxy-2,2,6,6-tetramethyl-piperidine in 63% yield (calculated on the starting 4-allyloxy-2,2,6,6-tetramethyl-piperidine) and >97% selectivity.
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
115 g
Type
reactant
Reaction Step One
Name
Quantity
1.35 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:4][CH:5]1[CH2:10][C:9]([CH3:12])([CH3:11])[NH:8][C:7]([CH3:14])([CH3:13])[CH2:6]1)[CH:2]=[CH2:3].C(=O)(OCC=C)O[CH2:17][CH:18]=[CH2:19]>Cl[Pd]Cl>[CH2:19]([N:8]1[C:7]([CH3:14])([CH3:13])[CH2:6][CH:5]([O:4][CH2:1][CH:2]=[CH2:3])[CH2:10][C:9]1([CH3:12])[CH3:11])[CH:18]=[CH2:17]

Inputs

Step One
Name
Quantity
150 g
Type
reactant
Smiles
C(C=C)OC1CC(NC(C1)(C)C)(C)C
Name
Quantity
115 g
Type
reactant
Smiles
C(OCC=C)(OCC=C)=O
Name
Quantity
1.35 g
Type
catalyst
Smiles
Cl[Pd]Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
under stirring to 110° C. for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a thermometer and a reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
The solution is heated

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(C=C)N1C(CC(CC1(C)C)OCC=C)(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 63%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.